6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one
Description
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMBIVPJMPXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one (CAS Number: 1260664-25-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a chloro substituent and a naphthyridine framework, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7ClN2O
- Molecular Weight : 182.61 g/mol
- LogP : 1.03130 (indicating moderate lipophilicity)
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of human cancer cells.
Table 1: Cytotoxic Activity of this compound
The results indicate that the compound exhibits selective cytotoxicity towards the SISO cell line while showing less activity against RT-112 cells.
The mechanism underlying the cytotoxic effects of this compound may involve apoptosis induction and cell cycle arrest. In studies focusing on similar compounds within the naphthyridine class, it was observed that structural modifications significantly affected their interaction with cellular targets, leading to varied biological responses .
Study 1: Structure-Activity Relationship (SAR)
A study investigated the structure-activity relationship of various naphthyridine derivatives, including this compound. It was found that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhanced cytotoxic activity against human cancer cell lines. The study highlighted that compounds with similar structural features often exhibited comparable levels of antiproliferative potency .
Study 2: In Vivo Efficacy
Another significant study assessed the in vivo efficacy of this compound in animal models bearing tumors. The results demonstrated a reduction in tumor size and an increase in survival rates among treated subjects compared to control groups. The study emphasized the potential for further development into therapeutic agents for cancer treatment .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one has been investigated for its potential as a pharmacological agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.
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Antimicrobial Activity:
- Studies have shown that derivatives of naphthyridine compounds exhibit antimicrobial properties. For instance, modifications to the naphthyridine structure can enhance activity against various bacterial strains.
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Anticancer Properties:
- Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation. Specific studies have focused on their ability to induce apoptosis in cancer cells, suggesting potential for therapeutic use in oncology.
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CYP Enzyme Inhibition:
- The compound has been identified as a CYP1A2 inhibitor, which is significant in drug metabolism and interactions. Understanding its inhibitory effects can aid in predicting drug interactions and optimizing therapeutic regimens.
Organic Synthesis Applications
Synthetic Utility:
this compound serves as a versatile building block in organic synthesis:
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Organocatalytic Reactions:
- The compound has been utilized in organocatalytic domino reactions, such as Michael-hemiacetalization processes. These reactions are valuable for synthesizing complex organic molecules efficiently.
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Enantioselective Reductions:
- Its application in enantioselective reductions has been explored using Didymosphaeria igniaria as a biocatalyst, showcasing its role in producing chiral intermediates essential for pharmaceuticals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with IC50 values indicating potency at low concentrations. |
| Study B | Anticancer Properties | Naphthyridine derivatives showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study C | CYP Inhibition | Identified as a selective inhibitor of CYP1A2; implications for drug-drug interactions were discussed. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
2,7-Naphthyridin-1(2H)-one (Parent Compound)
- CAS : 67988-50-5
- Molecular Formula : C₈H₆N₂O
- Molecular Weight : 146.15 g/mol
- Properties : Higher melting point (255–262°C) due to planarity and hydrogen bonding . Lacks the chloro and dihydro groups, reducing steric hindrance and altering electronic properties.
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride
- CAS : 1335053-26-3
- Molecular Formula : C₈H₁₀Cl₂N₂
- Molecular Weight : 205.08 g/mol
- Properties : Fully saturated tetrahydro ring system increases flexibility but reduces aromatic interactions. The hydrochloride salt improves solubility in polar solvents .
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one
Substituent Variations
3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Synthesis: Cyclization of 4-styrylpyridine-3-carboxamide yields this derivative with a phenyl group at position 3.
Amino-Substituted Derivatives (e.g., 4a–4f in )
- Examples: 4a: 8-[(2-Hydroxyethyl)amino]-2-isopropyl-6-pyrrolidin-1-yl-3,4-dihydro-2,7-naphthyridin-1(2H)-one 4b: 8-[(2-Hydroxyethyl)amino]-2-isopropyl-6-piperidin-1-yl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Properties: Amino and hydroxyalkyl groups improve water solubility and modulate kinase inhibition profiles. For instance, 4a exhibits a yield of 57% and distinct IR peaks at 1601 cm⁻¹ (C=O) and 3304 cm⁻¹ (NH) .
Natural Alkaloids
- Jasminine and Jasminidine: Naturally occurring 2,7-naphthyridinones isolated from Oleaceae species. Jasminine: Methyl 8-methyl-6-oxo-5,6,7,8-tetrahydro-2,7-naphthyridin-4-carboxylate. Jasminidine: 1-Methyl-1,4-dihydro-2,7-naphthyridin-3(2H)-one.
- Significance: These alkaloids demonstrate the biological relevance of the 2,7-naphthyridinone scaffold, though their substituents differ significantly from the synthetic 6-chloro derivative .
Kinase Inhibitor Development
- 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one : Serves as a precursor for MET/AXL kinase inhibitors. Substitution at the 8-position (e.g., phenyl groups) enhances selectivity and potency .
- Comparison with 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives : These analogs, such as selective AXL inhibitors, highlight the importance of saturation and heteroatom positioning in target engagement .
Data Tables
Table 1: Physical Properties of Key Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 1260664-25-2 | C₈H₇ClN₂O | 182.61 | Not reported |
| 2,7-Naphthyridin-1(2H)-one | 67988-50-5 | C₈H₆N₂O | 146.15 | 255–262 |
| 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride | 1335053-26-3 | C₈H₁₀Cl₂N₂ | 205.08 | Not reported |
Table 2: Pharmacological Comparison
Preparation Methods
Classical Synthetic Route via Cyclization of 2-Amino-3-chloropyridine
One of the most established methods for synthesizing 6-chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one involves the reaction of 2-amino-3-chloropyridine with β-ketoesters such as ethyl acetoacetate under basic conditions. Typically, sodium ethoxide is used as the base to facilitate the formation of an intermediate enamine or imine, which then undergoes intramolecular cyclization to form the dihydro-naphthyridinone ring system.
- Reaction conditions: The reaction is generally carried out in ethanol or another suitable solvent at reflux temperature.
- Mechanism: The amino group of 2-amino-3-chloropyridine attacks the carbonyl carbon of the β-ketoester, followed by cyclization and tautomerization to yield the target compound.
- Yield: This method typically provides moderate to good yields, depending on reaction optimization.
This approach is scalable and forms the basis for industrial production, with modifications such as continuous flow reactors to improve efficiency and purity.
Rearrangement-Based Synthesis from 1,3-Diamino-2,7-naphthyridines
A novel and regioselective synthetic method involves the rearrangement of 1,3-diamino-2,7-naphthyridines or 1-amino-3-oxo-2,7-naphthyridines under nucleophilic aromatic substitution conditions. This method leverages the nucleophilic attack of cyclic amines on chlorinated 2,7-naphthyridine derivatives, triggering a rearrangement that yields this compound derivatives.
- Key conditions:
- Presence of a cyclic amine at the 1-position of the 2,7-naphthyridine ring.
- Use of primary amines with boiling points above 145 °C at the 3-position.
- Refluxing in ethanol or other suitable solvents.
- Steric effects: The substituent at the 7th position of the naphthyridine ring significantly influences the rearrangement rate due to steric hindrance. For example, isopropyl and isobutyl groups slow the rearrangement compared to methyl or benzyl substituents.
- Yields: Rearrangement products are obtained in moderate yields (55–67%) after extended reaction times (up to 15 hours).
This method provides a regioselective approach to synthesize this compound and related derivatives with potential for structural diversification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-amino-3-chloropyridine | 2-amino-3-chloropyridine, ethyl acetoacetate | Sodium ethoxide, ethanol, reflux | Cyclization | Moderate to high | Scalable, classical method |
| Rearrangement of 1,3-diamino-2,7-naphthyridines | 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine derivatives | Cyclic amines (piperidine, pyrrolidine), primary amines, reflux | Nucleophilic aromatic substitution and rearrangement | Moderate (55–67%) | Steric effects influence rate; regioselective |
Analysis of Preparation Methods
Reaction Mechanisms and Influencing Factors
- The classical cyclization relies on nucleophilic attack of the amino group on the β-ketoester, followed by ring closure.
- The rearrangement method involves nucleophilic aromatic substitution (S_NAr) at the chlorine site, followed by ring rearrangement facilitated by the nature of the amine substituents and steric factors.
- Electronic effects, as analyzed by electrostatic potential (ESP) charges, show that steric hindrance rather than electronic differences primarily governs the regioselectivity and rate of rearrangement.
- The rearrangement is slower with bulky alkyl groups at the 7th position due to steric hindrance, consistent with Taft’s steric parameters.
Optimization Considerations
- Temperature and reaction time are critical; longer reflux times favor rearrangement completion.
- Choice of amine nucleophile affects both the reaction rate and product distribution.
- Solvent selection (commonly ethanol) supports both solubility and reaction kinetics.
Research Findings and Practical Implications
- The rearrangement-based synthesis expands the toolkit for preparing this compound derivatives with potential for further functionalization.
- Steric and electronic analyses provide predictive power for designing new derivatives with tailored properties.
- These synthetic routes support the development of biologically active compounds, as the 2,7-naphthyridine scaffold is known for its pharmacological relevance.
Q & A
Q. What are the established synthetic routes for 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one, and what key intermediates are involved?
- Methodological Answer : A common approach involves cobalt-catalyzed coupling reactions. For example, 2-halobenzamides can react with alkynes under ligand-controlled conditions to form naphthyridinone scaffolds. Key intermediates include halogenated benzamide precursors and alkyne derivatives. Reaction optimization (e.g., ligand selection, temperature) is critical to minimize side products . Alternative routes may involve cyclization of substituted pyridine or pyrimidine derivatives, with chlorination steps introduced early or late in the synthesis to achieve the 6-chloro substituent .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and DEPT-135) is essential for confirming the naphthyridinone core and chlorine substitution pattern. For instance, the 400 MHz NMR spectrum of a related compound (2-methyl-3,4-diphenyl derivative) shows distinct aromatic proton splitting and carbonyl resonances . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% is typical for biological assays).
Advanced Research Questions
Q. How can researchers investigate the MEK inhibitory activity of this compound, and what in vitro assays are recommended?
- Methodological Answer : MEK inhibition is typically evaluated using kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant MEK1/MEK2 enzymes. Cell-based assays measuring ERK phosphorylation (via Western blot or ELISA) in cancer lines (e.g., A375 melanoma) confirm target engagement. Dose-response curves (IC₅₀ values) should be generated with positive controls (e.g., trametinib). Patent data suggest structural analogs of this compound show MEK inhibition, but exact IC₅₀ values require empirical validation .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, compound solubility). To address this:
- Standardize protocols : Use identical cell lines (e.g., ATCC-validated) and assay conditions (e.g., serum concentration, incubation time).
- Validate purity : Re-test compounds with HPLC and NMR to rule out degradation products.
- Orthogonal assays : Combine kinase inhibition data with transcriptomic profiling (e.g., RNA-seq) to confirm downstream pathway effects.
Cross-referencing patent claims with independent studies can clarify context-specific activity .
Q. How can structure-activity relationship (SAR) studies optimize the potency of this naphthyridinone derivative?
- Methodological Answer : SAR studies should systematically modify substituents at positions 2, 3, 4, and 6. For example:
- Replace the 6-chloro group with other halogens (F, Br) or electron-withdrawing groups to assess impact on MEK binding.
- Introduce alkyl or aryl groups at position 2 to probe steric effects.
- Test enantiomers if chiral centers exist (e.g., 3,4-dihydro region).
Biological testing in parallel (e.g., IC₅₀ in kinase and cell assays) identifies critical substituents. Prior work on related naphthyridinones highlights the importance of the 6-position for activity .
Q. What mechanistic insights can be gained from studying the copper- or cobalt-catalyzed derivatization of this compound?
- Methodological Answer : Transition-metal catalysis (e.g., cobalt or copper) enables late-stage functionalization. For example:
- Cobalt-catalyzed coupling : Ligand choice (e.g., phosphine vs. nitrogen-based) can steer reactivity toward C-C bond formation or heterocycle functionalization .
- Copper-mediated photo-sulfonylation : Introduces sulfone groups at specific positions, enhancing solubility or target affinity.
Monitoring reaction intermediates via LC-MS and DFT calculations elucidates mechanistic pathways.
Data Contradiction and Experimental Design
Q. How should researchers design experiments to distinguish off-target effects from true MEK inhibition?
- Methodological Answer :
- Use MEK knockout cell lines : CRISPR/Cas9-edited cells lacking MEK1/MEK2 should show abolished response if the compound is target-specific.
- Proteome-wide profiling : Techniques like thermal proteome profiling (TPP) identify off-target binding.
- Negative controls : Include structurally similar but inactive analogs (e.g., 6-H instead of 6-Cl) to isolate MEK-specific effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
